2-Ethoxy-3-hydroxybenzaldehyde
Description
Contextual Significance in Organic Synthesis and Chemical Transformations
2-Ethoxy-3-hydroxybenzaldehyde serves as a key building block in the field of organic synthesis. Its multifunctional nature allows it to participate in a variety of chemical reactions. The aldehyde group can undergo nucleophilic additions and reductions, while the hydroxyl group offers a site for etherification and esterification. This dual reactivity is particularly useful in the synthesis of Schiff bases, which are formed through the condensation of the aldehyde with primary amines. chemicalbook.com These Schiff bases and their subsequent metal complexes are central to advancements in coordination chemistry and materials science. researchgate.net The compound is also a precursor for creating various heterocyclic compounds and other substituted salicylaldehyde (B1680747) derivatives. rsc.org
Historical Perspective of Salicylaldehyde Derivatives in Research
Salicylaldehyde and its derivatives have long been recognized as important intermediates in both industrial and research settings. google.com Historically, they have been pivotal in the development of pharmaceuticals, pesticides, dyes, and fragrances. google.com The presence of both a hydroxyl and an aldehyde group in salicylaldehydes confers upon them a distinct reactivity compared to other aromatic aldehydes, making them "privileged synthons" in multicomponent reactions for generating a wide array of heterocyclic systems. researchgate.net Research into salicylaldehyde derivatives has led to the discovery of compounds with significant biological activities, including antimicrobial and antitumor properties. taylorandfrancis.com The continuous exploration of new synthetic routes for these derivatives underscores their enduring importance in chemistry. google.com
Structural Features and Nomenclature Considerations
This compound is systematically named 3-ethoxy-2-hydroxybenzaldehyde. scbt.comtcichemicals.comcymitquimica.com It is also commonly referred to as 3-ethoxysalicylaldehyde (B1293910). chemicalbook.comcymitquimica.com The molecule consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH) at position 2, and an ethoxy group (-OCH₂CH₃) at position 3. This arrangement of functional groups allows for the formation of an intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen. biosynth.com The compound has a molecular formula of C₉H₁₀O₃ and a molecular weight of approximately 166.17 g/mol . scbt.com
Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol scbt.com |
| Melting Point | 66-68 °C |
| Boiling Point | 263-264 °C |
Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR | Data confirms the presence of ethoxy, hydroxyl, aldehyde, and aromatic protons. |
| ¹³C NMR | Resonances correspond to the carbonyl carbon, aromatic carbons, and the ethoxy group carbons. |
Solubility Profile
| Solvent | Solubility |
|---|---|
| Water | Less soluble |
| Ethanol (B145695) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
Overview of Research Trajectories for Aromatic Aldehydes
Aromatic aldehydes are a critical class of compounds in synthetic organic chemistry, serving as versatile intermediates for a wide range of pharmacologically active molecules and industrial chemicals. wisdomlib.org Current research focuses on developing novel and more efficient synthetic methodologies to access highly substituted aromatic aldehydes, which can be challenging to prepare using traditional methods like electrophilic aromatic substitution. d-nb.info
Recent strategies include desaturative approaches from saturated precursors and innovative catalytic systems. d-nb.info There is also significant interest in the deoxygenative coupling reactions of aromatic aldehydes to form alkenes and other valuable products. sioc-journal.cn Furthermore, the application of aromatic aldehydes in multicomponent reactions continues to be a fruitful area of research, enabling the rapid construction of complex molecular architectures. researchgate.net The exploration of their role in synthesizing dyes, therapeutic agents, and other high-value materials remains a key driver in the field. wisdomlib.org
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-3-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9-7(6-10)4-3-5-8(9)11/h3-6,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQDHCZDDGURNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Ethoxy 3 Hydroxybenzaldehyde
Regioselective Alkoxylation Approaches
A primary strategy for synthesizing 2-ethoxy-3-hydroxybenzaldehyde begins with a catechol derivative, such as 2,3-dihydroxybenzaldehyde (B126233). This approach requires the selective ethylation of one of the two hydroxyl groups.
Williamson Ether Synthesis in the Context of Substituted Benzaldehydes
The Williamson ether synthesis is a widely utilized and versatile method for preparing ethers. masterorganicchemistry.combyjus.com The reaction proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile, displacing a halide or another suitable leaving group from an organohalide. youtube.comwikipedia.org
In the synthesis of this compound from 2,3-dihydroxybenzaldehyde, the first step is the deprotonation of one of the phenolic hydroxyl groups to form a phenoxide ion. wikipedia.org Due to the different acidities of the two hydroxyl groups, regioselective deprotonation and subsequent etherification can be challenging. The hydroxyl group ortho to the aldehyde is generally more acidic due to intramolecular hydrogen bonding and the electron-withdrawing nature of the formyl group. However, the meta hydroxyl group is less sterically hindered.
To achieve selective ethylation at the 2-position, carefully controlled reaction conditions are necessary. This includes the choice of base, solvent, and ethylating agent. A mild base may selectively deprotonate the more acidic phenol (B47542). The reaction is typically performed with a primary alkyl halide, such as ethyl bromide or ethyl iodide, to favor the S\textsubscript{N}2 pathway and minimize competing elimination reactions. wikipedia.org
A relevant industrial process for the synthesis of the related compound, 2-ethoxyphenol (B1204887) from pyrocatechol, utilizes diethyl sulfate (B86663) as the ethylating agent in the presence of sodium hydroxide (B78521) and toluene (B28343) as the solvent. tdcommons.org This method could be adapted for the regioselective ethylation of dihydroxybenzaldehydes. Another approach to enhance regioselectivity in the alkylation of dihydroxybenzaldehydes involves using specific base and solvent systems, such as cesium bicarbonate in acetonitrile (B52724), which has shown excellent regioselectivity in the alkylation of 2,4-dihydroxybenzaldehyde. nih.govnih.gov
| Method | Typical Reagents | Mechanism | Key Considerations for Regioselectivity |
|---|---|---|---|
| Williamson Ether Synthesis | Alkyl halide (e.g., C₂H₅Br), Base (e.g., NaOH, K₂CO₃, CsHCO₃), Solvent (e.g., Acetonitrile, Toluene) | Sₙ2 | Choice of base, steric hindrance, and electronic effects of substituents. wikipedia.orgnih.gov |
| Acid-Catalyzed Etherification | Alcohol (e.g., Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Dehydrating conditions | Sₙ1 or Sₙ2 | Generally less selective for phenols and can lead to side reactions like dehydration, especially at higher temperatures. masterorganicchemistry.com |
Alternative Alkoxylation Strategies (e.g., acid-catalyzed etherification)
While the Williamson ether synthesis is prevalent, acid-catalyzed etherification represents an alternative, though less commonly used, method for phenols. This reaction typically involves heating an alcohol with a phenol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com The mechanism can proceed through either an S\textsubscript{N}1 or S\textsubscript{N}2 pathway, depending on the substrates. For primary alcohols like ethanol (B145695), an S\textsubscript{N}2 mechanism is more likely, involving the protonation of the alcohol followed by nucleophilic attack by the phenol. masterorganicchemistry.com
However, this method is generally not ideal for the synthesis of ethers from phenols due to the need for harsh conditions (high temperatures) which can lead to side reactions, such as dehydration of the alcohol or polymerization of the phenol. masterorganicchemistry.com Furthermore, achieving regioselectivity with substrates like 2,3-dihydroxybenzaldehyde is difficult under these conditions.
Functional Group Interconversion Strategies
An alternative synthetic route involves introducing the aldehyde group onto a precursor that already contains the ethoxy group. This approach circumvents the regioselectivity issues associated with the ethylation of a dihydroxybenzaldehyde.
Formylation Reactions of Substituted Phenols
Formylation reactions introduce a formyl (-CHO) group onto an aromatic ring. Starting with 2-ethoxyphenol, several classic organic reactions can be employed to synthesize this compound. The directing effects of the hydroxyl and ethoxy groups are crucial in determining the position of formylation. Both are activating, ortho-, para- directing groups.
Reimer-Tiemann Reaction : This reaction uses chloroform (B151607) (CHCl₃) and a strong base (like NaOH) to achieve ortho-formylation of phenols. wikipedia.orgallen.inbyjus.com The reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. wikipedia.orgbyjus.com The phenoxide ion attacks the electron-deficient carbene, preferentially at the ortho position, which is more nucleophilic due to the delocalization of the negative charge. wikipedia.org Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. wikipedia.org For 2-ethoxyphenol, the formyl group would be directed to one of the positions ortho to the hydroxyl group.
Duff Reaction : The Duff reaction is another method for the ortho-formylation of phenols, employing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (often glycerol (B35011) and boric acid or acetic acid). synarchive.comwikipedia.org The reaction proceeds through the formation of an iminium ion intermediate, which acts as the electrophile in an electrophilic aromatic substitution. wikipedia.orgchemeurope.com Hydrolysis of the resulting benzylamine-type intermediate furnishes the final aldehyde. wikipedia.orgchemeurope.com This reaction is known for its high ortho-selectivity. synarchive.com
| Reaction | Formylating Agent | Typical Conditions | Key Features |
|---|---|---|---|
| Reimer-Tiemann | Chloroform (CHCl₃) | Strong base (e.g., NaOH), often in a biphasic system. wikipedia.orgbyjus.com | Proceeds via a dichlorocarbene intermediate; primarily gives ortho-formylation. wikipedia.orgallen.in |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic medium (e.g., acetic acid, boric acid/glycerol). synarchive.comwikipedia.org | Uses an iminium ion as the electrophile; generally ortho-selective but can have lower yields. wikipedia.orgecu.edu |
Hydrolysis of Protected Aldehyde Precursors
In multi-step syntheses, it is sometimes necessary to protect the aldehyde functional group to prevent it from reacting with reagents intended for another part of the molecule. chemistrysteps.com Aldehydes are susceptible to nucleophilic attack and oxidation. Acetals are common protecting groups for aldehydes. chemistrysteps.com They are formed by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. oup.com
Acetals are stable under basic and nucleophilic conditions, which allows for reactions to be carried out on other parts of the molecule, such as the phenolic hydroxyl group in a precursor to this compound. chemistrysteps.com Once the desired transformations are complete, the aldehyde can be regenerated by hydrolysis of the acetal (B89532) using aqueous acid. oup.com The use of a large excess of water drives the equilibrium towards the deprotection. chemistrysteps.com
For example, if one were to perform a reaction on the hydroxyl group of 2,3-dihydroxybenzaldehyde that is incompatible with the aldehyde, the aldehyde could first be protected as a cyclic acetal (e.g., using ethylene (B1197577) glycol). After the subsequent reaction (such as a selective ethylation), the acetal would be hydrolyzed under acidic conditions to restore the aldehyde functionality.
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. labinsights.nl
One of the primary areas for improvement is the replacement of traditional organic solvents. Many common solvents like chloroform (used in the Reimer-Tiemann reaction) or toluene are toxic or derived from petrochemicals. acs.org Green chemistry encourages the use of safer, more environmentally friendly alternatives. merckmillipore.com Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are emerging as viable replacements for ethers like THF and halogenated solvents. merckmillipore.comsigmaaldrich.com Water is also an excellent green solvent, although its use can be limited by the solubility of organic reactants. wikipedia.org
The use of heterogeneous catalysts or phase-transfer catalysts can also contribute to a greener synthesis. labinsights.nl These catalysts can often be easily separated from the reaction mixture and recycled, reducing waste. In ether synthesis, for instance, solid acid catalysts are being explored for acid-catalyzed etherification to simplify product purification and catalyst reuse. mdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption, and in some cases, improve yields and reduce side reactions. cem.com
Solvent-Free or Low-Solvent Reaction Systems
The move towards solvent-free or low-solvent reaction systems is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product purification. In the context of aromatic formylation, mechanochemistry has emerged as a promising solvent-free alternative. For instance, the Duff reaction, which traditionally uses solvents like anhydrous glycerol or acetic acid, can be adapted to a solvent-free mechanochemical process. researchgate.net While specific studies on the solvent-free synthesis of this compound are not extensively documented, related research on the formylation of other phenols demonstrates the feasibility of this approach. By milling the reactants—a phenol, hexamethylenetetramine (HMTA), and an acid catalyst—in the absence of a bulk solvent, the reaction can proceed efficiently, often with reduced reaction times and improved yields. researchgate.net
Another avenue for reducing solvent usage is the application of microwave irradiation. Microwave-assisted organic synthesis (MAOS) can accelerate reaction rates and often allows for reactions to be conducted with minimal or no solvent. researchgate.net The condensation of substituted salicylaldehydes with other reagents has been shown to be effective under microwave irradiation, suggesting its potential applicability to the synthesis of this compound. researchgate.net
The table below illustrates a comparative overview of conventional versus low-solvent/solvent-free approaches for aromatic formylation, based on analogous reactions.
| Reaction Type | Solvent System | Typical Conditions | Advantages of Low-Solvent/Solvent-Free Approach |
| Duff Reaction | Anhydrous Glycerol/Acetic Acid | Heating at 150-160°C | Reduced waste, shorter reaction times, potential for higher yields. researchgate.net |
| Reimer-Tiemann | Biphasic (e.g., water/chloroform) | Vigorous stirring, heating | Elimination of hazardous chlorinated solvents. |
| Microwave-Assisted | Minimal or no solvent | Microwave irradiation | Rapid heating, increased reaction rates, higher yields. researchgate.net |
Catalyst Development for Sustainable Production
The development of sustainable and recyclable catalysts is paramount for the environmentally benign production of this compound. Traditional methods often employ stoichiometric amounts of reagents that are consumed during the reaction, leading to significant waste. Modern approaches focus on catalytic systems that can be used in smaller quantities and recovered and reused over multiple cycles.
For the ortho-formylation of phenols, heterogeneous catalysts offer significant advantages in terms of separation and recyclability. While specific catalysts for this compound are not widely reported, research on similar transformations provides valuable insights. For example, titanium(IV) chloride has been shown to mediate the ortho-formylation of phenols with dichloromethyl methyl ether, demonstrating high regioselectivity. rsc.org The development of solid-supported versions of such Lewis acid catalysts could lead to more sustainable processes.
Furthermore, the use of magnesium chloride in combination with triethylamine (B128534) and paraformaldehyde has been reported as a convenient method for the ortho-formylation of various phenols, proceeding with high selectivity and yield. mdma.chorgsyn.orgorgsyn.org This system avoids the use of more hazardous reagents and offers a pathway for developing more sustainable catalytic processes. The potential for immobilizing such catalytic systems on solid supports is an active area of research.
The following table summarizes different catalytic approaches for ortho-formylation of phenols, highlighting the potential for sustainable production.
| Catalyst System | Reactants | Advantages for Sustainable Production |
| TiCl4 | Phenol, Dichloromethyl methyl ether | High regioselectivity for ortho-formylation. rsc.org |
| MgCl2/Et3N | Phenol, Paraformaldehyde | Avoids hazardous reagents, high yields and selectivity. mdma.chorgsyn.orgorgsyn.org |
| Heterogeneous Catalysts | Phenol, Formylating agent | Ease of separation and catalyst recycling. |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing energy consumption and by-product formation. Key parameters that influence the outcome of the synthesis include temperature, pressure, catalyst loading, and the electronic and steric nature of the reactants.
Temperature and Pressure Effects
Temperature is a critical parameter in the synthesis of this compound. In reactions like the Reimer-Tiemann and Duff reactions, heating is often necessary to initiate the reaction and achieve a reasonable rate. wikipedia.orguni.edu However, excessive temperatures can lead to the formation of undesired by-products and decomposition of the product. For instance, in the Reimer-Tiemann reaction, while heating is required, the reaction can be highly exothermic and may lead to thermal runaways if not properly controlled. wikipedia.orglscollege.ac.in
The effect of pressure is also a consideration, particularly in reactions involving gaseous reagents or intermediates. While many formylation reactions are conducted at atmospheric pressure, applying elevated pressure can sometimes improve reaction rates and yields, as demonstrated in some variations of the Reimer-Tiemann synthesis. google.com Careful optimization of both temperature and pressure is therefore essential to achieve the desired outcome efficiently and safely.
Catalyst Loading and Co-catalyst Systems
The amount of catalyst used, or catalyst loading, can significantly impact the efficiency and cost-effectiveness of the synthesis. Ideally, the lowest possible catalyst loading that provides a high conversion and yield in a reasonable timeframe is desired. In the MgCl2/Et3N-mediated ortho-formylation of phenols, for example, the stoichiometry of the reagents is a key factor. orgsyn.org
The use of co-catalysts can also enhance the performance of the primary catalyst, leading to improved selectivity and reaction rates. While specific co-catalyst systems for the synthesis of this compound are not well-documented, the principle is widely applied in catalysis. For instance, in other types of aromatic functionalization reactions, the addition of a second metallic or non-metallic species can synergistically improve the catalytic activity.
Steric and Electronic Effects on Reactivity
The regioselectivity of the formylation of 2-ethoxyphenol to produce this compound is governed by a combination of steric and electronic effects. The hydroxyl (-OH) and ethoxy (-OC2H5) groups are both electron-donating and ortho-, para-directing for electrophilic aromatic substitution. minia.edu.egyoutube.comyoutube.com This electronic activation makes the positions ortho and para to these groups more susceptible to attack by the electrophilic formylating agent.
In the case of 2-ethoxyphenol, the position ortho to the hydroxyl group and meta to the ethoxy group is the target for formylation to yield this compound. The directing effect of the hydroxyl group is generally stronger than that of the alkoxy group, favoring substitution at the positions ortho to it. minia.edu.eg
Steric hindrance also plays a crucial role. The ethoxy group, being bulkier than a hydrogen atom, can sterically hinder the approach of the formylating agent to the position between the hydroxyl and ethoxy groups. However, the formation of a chelation intermediate involving the phenolic oxygen and a metal catalyst (in reactions like the Mg-mediated formylation) can strongly direct the formylation to the ortho position, overcoming potential steric hindrance. sciencemadness.org The interplay between these electronic and steric factors ultimately determines the product distribution and yield. Understanding these effects is critical for designing reaction conditions that favor the formation of the desired this compound isomer.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution reactions, the powerful activating effects of the hydroxyl and ethoxy groups dominate over the deactivating effect of the aldehyde group. These groups synergistically direct incoming electrophiles to specific positions on the aromatic ring. The positions ortho and para to the hydroxyl group (at C3) are C2, C4, and C6. The positions ortho and para to the ethoxy group (at C2) are C1, C3, and C4. Considering the existing substituents, the most activated positions for an incoming electrophile are C4 and C6. The C4 position is particularly favored as it is para to the ethoxy group and ortho to the hydroxyl group, receiving strong electron donation from both. The C6 position is ortho to the hydroxyl group. The C5 position is meta to the aldehyde, but the influence of the activating groups typically overrides this effect.
While specific studies on the halogenation of this compound are not extensively documented, the outcome of such reactions can be predicted based on established principles of electrophilic substitution. In reactions such as bromination, the bromine electrophile will preferentially attack the most electron-rich positions of the ring.
Given the directing effects of the substituents, the primary products expected from the monobromination of this compound would be 4-bromo-2-ethoxy-3-hydroxybenzaldehyde and 6-bromo-2-ethoxy-3-hydroxybenzaldehyde. The formation of the 4-bromo isomer is expected to be the major product due to the combined activating influence from both the adjacent ethoxy group and the para-hydroxyl group.
This regioselectivity is consistent with studies on similar molecules. For instance, the bromination of 3-hydroxybenzaldehyde (B18108) has been shown to yield a mixture of products, demonstrating the competition between the directing effects of a hydroxyl group and an aldehyde group. researchgate.net The introduction of an additional activating group, such as the ethoxy group at the C2 position, further enhances the electron density at the C4 and C6 positions, solidifying the prediction of where halogenation will occur.
Similar to halogenation, the nitration and sulfonation of this compound are governed by the potent activating ortho, para-directing hydroxyl and ethoxy groups. These reactions introduce a nitro (-NO₂) or sulfonic acid (-SO₃H) group onto the aromatic ring, respectively.
The strong directing influence of the -OH and -OC₂H₅ groups will steer the incoming nitronium ion (NO₂⁺) or sulfur trioxide (SO₃) electrophile to the C4 and C6 positions. Therefore, the expected major products would be:
Nitration: 4-nitro-2-ethoxy-3-hydroxybenzaldehyde and 6-nitro-2-ethoxy-3-hydroxybenzaldehyde.
Sulfonation: 4-formyl-5-ethoxy-6-hydroxybenzene-1-sulfonic acid and 2-formyl-3-ethoxy-4-hydroxybenzene-1-sulfonic acid.
The deactivating, meta-directing aldehyde group has a minimal influence on the substitution pattern in the face of the two powerful activating groups.
Nucleophilic Addition Reactions at the Aldehyde Moiety
The carbonyl carbon of the aldehyde group in this compound is electrophilic and is a prime site for nucleophilic attack. This reactivity is central to many of its transformations, particularly condensation reactions.
This compound readily reacts with primary amines in a condensation reaction to form Schiff bases, also known as imines or azomethines. researchgate.net This reaction involves the nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (-C=N-). jetir.orgchemsociety.org.ng
The synthesis of monomeric Schiff bases is a common application for this compound (often cited as 3-ethoxysalicylaldehyde). sigmaaldrich.com The reaction is typically carried out by refluxing equimolar amounts of the aldehyde and a primary amine in a solvent such as ethanol. The resulting imine often precipitates from the solution upon cooling. A variety of primary amines can be used, leading to a diverse range of Schiff base ligands with applications in coordination chemistry and materials science. researchgate.net
| Aldehyde | Amine | Resulting Schiff Base Structure | Reference(s) |
|---|---|---|---|
| This compound | 2-Aminobenzoic acid | 2-(((2-ethoxy-3-hydroxyphenyl)methylene)amino)benzoic acid | researchgate.net |
| This compound | trans-1,2-Diaminocyclohexane | Schiff base ligand with a diimine linkage | sigmaaldrich.com |
| This compound | N-methylpropane-1,3-diamine | 2-ethoxy-6-[(3-methylaminopropylimino)methyl]phenol | sigmaaldrich.com |
| 3-Ethoxy-4-hydroxybenzaldehyde (isomer) | Anthranilic acid | 2-((3-ethoxy-4-hydroxybenzylidene) amino) benzoic acid | iarconsortium.org |
For polymer synthesis through Schiff base formation, a polycondensation reaction is required. This typically involves the reaction between a monomer containing at least two aldehyde groups (a dialdehyde) and a monomer with at least two primary amine groups (a diamine). rsc.org
As this compound is a mono-aldehyde, it cannot form a linear high-molecular-weight polymer (a poly-Schiff base) when reacting with a diamine. The reaction would cease after the diamine's two amine groups have reacted with two molecules of the aldehyde, resulting in a smaller, A-B-A type molecule rather than a long polymer chain. In this context, this compound would act as an end-capping agent, controlling or limiting polymer chain length.
However, it can be incorporated into polymeric structures if used with other multifunctional monomers. For instance, reacting it with a monomer containing three or more amine groups could lead to the formation of branched structures or dendrimers. The synthesis of linear polyazomethines requires bifunctional monomers, such as the polycondensation of a dialdehyde (B1249045) with a diamine, to allow for chain propagation. rsc.orglmaleidykla.lt Some Schiff base monomers can also be used to create polymers through oxidative polycondensation methods. researchgate.net
Knoevenagel Condensation and Related Reactions
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product. In the case of this compound, the aldehyde group readily participates in this reaction with various active methylene (B1212753) compounds. The presence of the electron-donating hydroxyl and ethoxy groups on the aromatic ring can influence the reactivity of the aldehyde, though the reaction generally proceeds under standard basic catalysis.
Common active methylene compounds used in Knoevenagel condensations include malonic acid and its esters, cyanoacetic acid and its esters, and β-keto esters. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), to generate the carbanion from the active methylene compound, which then attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025) derivative.
A representative Knoevenagel condensation of this compound with malononitrile (B47326) is depicted below. The reaction, usually carried out in a suitable solvent like ethanol or toluene, leads to the formation of (E)-2-(2-ethoxy-3-hydroxybenzylidene)malononitrile. The stereochemistry of the resulting alkene is predominantly the E-isomer due to steric hindrance in the transition state.
Table 1: Representative Knoevenagel Condensation of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Malononitrile | Piperidine | (E)-2-(2-ethoxy-3-hydroxybenzylidene)malononitrile |
| This compound | Diethyl malonate | Pyridine | Diethyl (E)-2-(2-ethoxy-3-hydroxybenzylidene)malonate |
| This compound | Ethyl cyanoacetate | Triethylamine | Ethyl (E)-2-cyano-3-(2-ethoxy-3-hydroxyphenyl)acrylate |
Wittig and Horner-Wadsworth-Emmons Reactions
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental methods for the synthesis of alkenes from carbonyl compounds. Both reactions involve the reaction of a phosphorus-stabilized carbanion with an aldehyde or ketone.
In the Wittig reaction , a phosphonium (B103445) ylide, generated by treating a phosphonium salt with a strong base, reacts with this compound. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides typically afford (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. For this compound, reaction with an unstabilized ylide such as methylenetriphenylphosphorane (B3051586) would yield 1-ethoxy-2-hydroxy-3-vinylbenzene.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a phosphonium ylide. This reaction almost exclusively produces the (E)-alkene, which is a significant advantage in stereoselective synthesis. The reaction of this compound with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride, would yield ethyl (E)-3-(2-ethoxy-3-hydroxyphenyl)acrylate. The water-soluble phosphate (B84403) byproduct of the HWE reaction is easily removed, simplifying product purification.
Table 2: Comparison of Wittig and HWE Reactions with this compound
| Reaction | Phosphorus Reagent | Base | Typical Product Stereochemistry |
| Wittig | Triphenylphosphonium ylide | Strong base (e.g., n-BuLi) | (Z) for unstabilized ylides, (E) for stabilized ylides |
| HWE | Phosphonate ester | NaH, NaOEt, etc. | Predominantly (E) |
Oxidative and Reductive Transformations
Selective Oxidation to Carboxylic Acids
The aldehyde functional group of this compound can be selectively oxidized to a carboxylic acid, yielding 2-ethoxy-3-hydroxybenzoic acid. Various oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions. Mild oxidizing agents are generally preferred to avoid potential side reactions involving the hydroxyl group or the aromatic ring.
Common reagents for the oxidation of aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) under basic conditions, chromium trioxide (CrO₃) in the Jones reagent, and silver oxide (Ag₂O) in the Tollens' test. More modern and milder methods often utilize reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger for hypochlorite (B82951), or catalytic amounts of a transition metal complex with a terminal oxidant like hydrogen peroxide. For a substrate like this compound, a selective oxidation can be achieved using Pinnick oxidation conditions (NaClO₂ with 2-methyl-2-butene (B146552) as a scavenger) to afford 2-ethoxy-3-hydroxybenzoic acid in good yield without affecting the other functional groups.
Reduction to Alcohols
The aldehyde group of this compound can be readily reduced to a primary alcohol, forming 2-ethoxy-3-hydroxybenzyl alcohol. This transformation is a fundamental reaction in organic synthesis and can be accomplished using a variety of reducing agents.
Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling, as it can be used in protic solvents like ethanol or methanol (B129727). LiAlH₄ is a much stronger reducing agent and requires anhydrous conditions, but it is also highly effective. For the reduction of this compound, NaBH₄ in methanol would be a suitable choice, providing a high yield of the corresponding benzyl (B1604629) alcohol.
Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is another effective method for the reduction of the aldehyde group. This method is generally clean and efficient, with water being the only byproduct.
Table 3: Summary of Oxidative and Reductive Transformations
| Transformation | Reagent(s) | Product |
| Selective Oxidation | Sodium chlorite (NaClO₂), 2-methyl-2-butene | 2-Ethoxy-3-hydroxybenzoic acid |
| Reduction | Sodium borohydride (NaBH₄) in Methanol | 2-Ethoxy-3-hydroxybenzyl alcohol |
| Reduction | Catalytic Hydrogenation (H₂, Pd/C) | 2-Ethoxy-3-hydroxybenzyl alcohol |
Metal-Catalyzed Coupling Reactions
Cross-Coupling Reactions (e.g., Suzuki, Heck) at Aromatic Ring
To perform metal-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction on the aromatic ring of this compound, a leaving group, typically a halide (Br, I) or a triflate (OTf), must first be introduced onto the ring. The position of this leaving group will determine the site of the new carbon-carbon bond formation.
The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. If, for example, a bromo-derivative of this compound (e.g., 5-bromo-2-ethoxy-3-hydroxybenzaldehyde) were used, it could be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst (such as Pd(PPh₃)₄) and a base (like Na₂CO₃ or K₃PO₄) to form a biaryl or styrenyl derivative, respectively. The hydroxyl group may require protection depending on the reaction conditions.
The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene to form a substituted alkene. Similar to the Suzuki reaction, a halogenated derivative of this compound would be required. For instance, 5-iodo-2-ethoxy-3-hydroxybenzaldehyde could react with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (such as triethylamine) to introduce a vinyl group onto the aromatic ring. The reaction typically favors the formation of the trans isomer of the resulting alkene.
The presence of the aldehyde and hydroxyl groups can influence the catalytic cycle of these reactions, and in some cases, protection of these functional groups may be necessary to achieve optimal yields and prevent side reactions.
Therefore, this article cannot provide specific experimental data, detailed research findings, or interactive data tables for the chemical reactivity and transformation pathways of this compound as requested in the outline.
To offer a relevant chemical context, a general overview of C-H activation and rearrangement reactions in substituted benzaldehydes is provided below. It is crucial to note that this discussion is based on general principles and examples from similar molecules and does not represent documented reactions of this compound.
Elucidation of Chemical Reactivity and Transformation Pathways
C-H activation is a significant area of research in organic chemistry that focuses on the functionalization of otherwise unreactive carbon-hydrogen bonds. In the context of substituted benzaldehydes like 2-Ethoxy-3-hydroxybenzaldehyde, the aromatic C-H bonds and the aldehydic C-H bond are potential sites for such reactions.
Typically, transition metal catalysts, often from the platinum group metals like rhodium, palladium, and iridium, are employed to facilitate C-H activation. mdpi.com The presence of directing groups on the aromatic ring can influence the regioselectivity of the reaction, guiding the catalyst to a specific C-H bond. For a molecule like this compound, the hydroxyl (-OH) and ethoxy (-OCH2CH3) groups could potentially act as directing groups.
A general representation of a hypothetical rhodium-catalyzed C-H activation and annulation of a substituted benzoic acid with an alkyne is presented below. This illustrates the principle, though it is not a documented reaction for this compound.
| Reactant A | Reactant B | Catalyst | Product |
| Substituted Benzoic Acid | Alkyne | Rhodium Complex | Isocoumarin |
This table represents a generalized C-H activation reaction and is for illustrative purposes only.
The reaction mechanism generally involves the coordination of the directing group to the metal center, followed by oxidative addition into a nearby C-H bond to form a metallacycle. This intermediate can then react with a coupling partner, such as an alkyne or an alkene, leading to the formation of a new C-C bond and subsequent functionalization of the original C-H bond. mdpi.com
Without specific studies on this compound, any discussion on preferred reaction sites, catalyst efficacy, or reaction outcomes remains speculative.
Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. In aromatic aldehydes, these can be induced under various conditions, such as photochemical, thermal, or catalytic.
Fragmentation reactions involve the cleavage of chemical bonds, leading to the breakdown of a molecule into smaller pieces. In mass spectrometry, for example, the fragmentation pattern of a molecule provides valuable information about its structure. The NIST Chemistry WebBook lists the mass spectrum data for this compound, which shows various fragments generated upon electron ionization. nist.gov However, detailed studies on its solution-phase or gas-phase rearrangement and fragmentation pathways under specific chemical conditions are not found in the reviewed literature.
For context, a related compound, 4-hydroxy-3-methoxybenzaldehyde (vanillin), has been studied for its fragmentation pathways in mass spectrometry. researchgate.net Such studies help in identifying the compound and understanding its stability. However, these findings cannot be directly extrapolated to this compound due to the different substitution pattern.
Advanced Spectroscopic and Diffraction Based Characterization
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.
The FT-IR and Raman spectra of 2-Ethoxy-3-hydroxybenzaldehyde are characterized by absorption bands corresponding to the vibrations of its specific functional groups. The presence of hydroxyl, aldehyde, ether, and aromatic moieties gives rise to a complex but interpretable spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| O-H (hydroxyl) | Stretching (intramolecularly H-bonded) | 3100-3300 (broad) | Medium-Strong |
| C-H (aromatic) | Stretching | 3000-3100 | Medium-Weak |
| C-H (aldehyde) | Stretching | 2800-2900 and 2700-2800 | Weak |
| C-H (alkyl) | Stretching | 2850-2980 | Medium |
| C=O (aldehyde) | Stretching (H-bonded) | 1650-1670 | Strong |
| C=C (aromatic) | Ring Stretching | 1450-1600 | Medium-Strong |
Note: Wavenumbers are approximate and can be influenced by the physical state and intermolecular interactions.
The most prominent band in the IR spectrum is typically the C=O stretch of the aldehyde. The O-H stretching band is also significant, though its appearance is heavily influenced by hydrogen bonding. The region from 1450-1600 cm⁻¹ contains several bands due to the aromatic ring's C=C stretching vibrations. The strong absorption in the 1200-1300 cm⁻¹ range is characteristic of the C-O stretching of the aryl ether and phenolic groups.
A key structural feature of this compound is the strong intramolecular hydrogen bond between the phenolic hydroxyl group (at C3) and the oxygen atom of the adjacent aldehyde group (at C2). This type of interaction is common in ortho-hydroxybenzoyl compounds. acs.org
This hydrogen bonding has distinct and observable effects in the vibrational spectrum:
O-H Stretching: Instead of a sharp O-H stretching band around 3600 cm⁻¹, the intramolecular hydrogen bond causes the band to broaden significantly and shift to a much lower frequency (red-shift), typically appearing in the 3100-3300 cm⁻¹ region. nih.gov The broadness and extent of this shift are indicative of the strength of the hydrogen bond. mdpi.com
C=O Stretching: The involvement of the carbonyl oxygen in the hydrogen bond weakens the C=O double bond slightly. This results in a red-shift of the C=O stretching frequency compared to a non-hydrogen-bonded benzaldehyde (B42025). The band appears at a lower wavenumber (e.g., 1650-1670 cm⁻¹) than would otherwise be expected (~1700 cm⁻¹). nih.gov
These spectral shifts provide powerful evidence for the presence and strength of the intramolecular hydrogen bond, which locks the molecule into a more planar conformation.
Conformational Isomerism Studies
The structure of this compound allows for conformational isomers arising from the rotation around the single bonds connecting the aldehyde and ethoxy substituents to the benzene (B151609) ring. The relative orientation of these groups is significantly influenced by non-covalent interactions, particularly intramolecular hydrogen bonding.
A strong intramolecular hydrogen bond is expected to form between the hydrogen atom of the 3-hydroxyl group and the oxygen atom of the 2-ethoxy group. This interaction would create a stable, planar, six-membered quasi-ring structure. Such intramolecular hydrogen bonding is a well-documented phenomenon in ortho-substituted phenols and is known to lock the molecule into a preferred conformation, restricting the free rotation of the involved side chains. mdpi.comdoubtnut.com This stabilization often results in one conformer being predominantly populated at room temperature. A secondary, less stable conformer might exist where the hydroxyl group forms a hydrogen bond with the aldehyde oxygen, but this is less likely due to the geometry. The presence of a dominant planar conformer stabilized by this internal hydrogen bond is the most probable state for the molecule in non-polar solvents and in the gas phase.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for confirming the elemental composition and structural features of a molecule with high precision.
HRMS provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, the precise molecular weight has been established, confirming its chemical formula as C₉H₁₀O₃. This experimental value is crucial for distinguishing it from other isomers or compounds with the same nominal mass.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | nist.govnist.gov |
| Monoisotopic Mass | 166.062994177 Da | nih.gov |
| Molecular Weight | 166.1739 g/mol | nist.govnist.gov |
This interactive table provides the fundamental molecular data for this compound as determined by high-resolution mass spectrometry.
In addition to providing a precise mass for the molecular ion, mass spectrometry induces fragmentation of the molecule, and the resulting pattern serves as a molecular fingerprint. The analysis of these fragments helps to confirm the connectivity of the atoms within this compound. The fragmentation process for this molecule is expected to follow pathways characteristic of aromatic aldehydes, phenols, and ethers. libretexts.org
Key expected fragmentation pathways include:
Loss of an ethyl radical (•C₂H₅): Cleavage of the ether bond can lead to the loss of the ethyl group, resulting in a significant fragment ion at m/z 137.
Loss of a hydrogen atom (•H): A common fragmentation for aldehydes is the loss of a hydrogen atom from the formyl group, yielding an [M-1]⁺ peak at m/z 165.
Loss of the formyl radical (•CHO): Cleavage of the bond between the benzene ring and the aldehyde group can result in the loss of the formyl radical, producing an [M-29]⁺ ion at m/z 137.
Loss of ethylene (B1197577) (C₂H₄) via McLafferty-type rearrangement: A rearrangement involving the ethoxy group can lead to the expulsion of a neutral ethylene molecule, resulting in a fragment at m/z 138.
Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting ion can lose carbon monoxide, a characteristic fragmentation of aromatic aldehydes, leading to a fragment at m/z 137.
| Parent Ion (m/z) | Lost Fragment | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 166 | •H | 165 | [C₉H₉O₃]⁺ |
| 166 | •C₂H₅ | 137 | [C₇H₅O₃]⁺ (dihydroxybenzoyl cation) |
| 166 | •CHO | 137 | [C₈H₉O₂]⁺ (ethoxyphenoxy cation) |
| 165 | CO | 137 | [C₈H₉O₂]⁺ |
| 166 | C₂H₄ | 138 | [C₇H₆O₃]⁺• (dihydroxybenzaldehyde radical cation) |
This interactive table outlines the predicted major fragmentation pathways for this compound under electron ionization mass spectrometry.
X-ray Diffraction Crystallography
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
While a specific single-crystal X-ray structure for this compound is not available in the reviewed literature, analysis of closely related compounds, such as 3-hydroxy-4-methoxybenzaldehyde, allows for a prediction of the type of data that would be obtained. nih.gov Such a study would determine the crystal system, space group, and the exact coordinates of each atom in the unit cell. For a related molecule, 3-hydroxy-4-methoxybenzaldehyde, the crystal system was found to be monoclinic with a P2₁/c space group. nih.gov It is anticipated that this compound would crystallize in a similar centrosymmetric space group.
Illustrative Crystallographic Data for a Related Compound (3-hydroxy-4-methoxybenzaldehyde)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.37 |
| b (Å) | 13.34 |
| c (Å) | 8.51 |
| β (°) | 97.44 |
| Volume (ų) | 717.3 |
| Z | 4 |
This table presents crystallographic data for 3-hydroxy-4-methoxybenzaldehyde as an example of the parameters that would be determined for this compound from a single-crystal X-ray diffraction study. nih.gov
In the solid state, the crystal packing of this compound would be governed by intermolecular forces. The most significant of these is expected to be hydrogen bonding. The hydroxyl group is a potent hydrogen bond donor, while the oxygen atoms of the aldehyde and ethoxy groups are effective hydrogen bond acceptors. libretexts.org
Polymorphism and Crystal Engineering Studies
The study of polymorphism, the ability of a solid material to exist in multiple forms or crystal structures, is of paramount importance in the pharmaceutical and materials science fields as different polymorphs can exhibit varying physical and chemical properties. However, a thorough review of the scientific literature reveals a notable absence of dedicated studies on the polymorphism of this compound. To date, no distinct polymorphic forms of this compound have been reported or characterized.
Despite the lack of specific research into its polymorphic behavior, the molecular structure of this compound provides a foundation for exploring the principles of crystal engineering. The presence of a hydroxyl group, an aldehyde group, and an ethoxy group offers multiple sites for hydrogen bonding and other non-covalent interactions, which are the fundamental tools of crystal engineering.
The molecular architecture of this compound is characterized by the presence of functional groups that can act as both hydrogen bond donors (the hydroxyl group) and acceptors (the carbonyl oxygen of the aldehyde and the ether oxygen of the ethoxy group). A significant feature of salicylaldehyde (B1680747) and its derivatives is the formation of a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde group. wikipedia.orgstackexchange.comguidechem.comvedantu.com This interaction is a dominant factor in determining the conformation of the molecule, promoting planarity.
While this intramolecular hydrogen bond satisfies some of the hydrogen bonding capability of the molecule, the potential for intermolecular interactions remains. The crystal packing of related hydroxybenzaldehyde isomers offers insights into the likely supramolecular structures that this compound could form. For instance, in the crystal structure of 3-hydroxybenzaldehyde (B18108), molecules are linked into infinite chains through intermolecular hydrogen bonds involving the hydroxyl and aldehyde groups. nih.gov Similarly, the crystal structure of its isomer, 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), reveals both intramolecular O-H⋯O bonds and intermolecular O-H⋯O hydrogen bonds that connect the molecules into ribbons. nih.govnih.gov
Based on these observations, it can be inferred that the crystal structure of this compound would likely be stabilized by a network of intermolecular hydrogen bonds, possibly in conjunction with other weak interactions such as C-H⋯O bonds and π-π stacking interactions involving the benzene rings. The interplay of these interactions could, under different crystallization conditions, potentially lead to the formation of different polymorphs.
Crystal engineering strategies could be employed to systematically explore the supramolecular landscape of this compound. By co-crystallizing it with other molecules (coformers) that can form predictable hydrogen bonds, it would be possible to generate a variety of new solid forms with tailored structures and properties. The hydroxyl and aldehyde groups are reliable sites for forming heteromeric hydrogen bonds with complementary functional groups on coformer molecules.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the properties of organic molecules. A full computational analysis would typically involve the following:
Quantum Chemical Descriptors and Reactivity Prediction
Beyond electronic structure, specific descriptors can be calculated to quantify chemical reactivity.
Fukui Functions and Local Softness Analysis:These "local" reactivity descriptors pinpoint the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. Fukui functions are derived from changes in electron density, providing a more nuanced view of reactivity than MEP maps alone.
At present, the scientific community awaits dedicated research to populate these theoretical frameworks with specific data for 2-Ethoxy-3-hydroxybenzaldehyde. Such studies would be invaluable for comparing its properties to other benzaldehyde (B42025) derivatives and for guiding its potential applications in synthesis and materials science.
Non-Linear Optical (NLO) Property Prediction
The prediction of non-linear optical (NLO) properties through computational methods is a critical step in identifying candidate molecules for advanced materials in optics and electronics. For aromatic compounds like this compound, density functional theory (DFT) is a powerful tool for calculating key NLO parameters, including electric dipole moments (μ), polarizability (α), and the first static hyperpolarizability (β). These calculations help in understanding the molecule's response to an external electric field and its potential for applications such as frequency doubling.
While direct computational studies on the NLO properties of this compound are not extensively documented in the reviewed literature, the principles can be understood from studies on its structural analogs, such as the isomers of hydroxybenzaldehyde. A computational analysis using DFT with the B3LYP/6-311++G(d,p) level of theory on ortho-, meta-, and para-hydroxybenzaldehyde provides insight into how substituent positions influence NLO effects. isca.me
Key findings from such studies on related molecules indicate that:
The distribution of electron density, significantly affected by the positions of electron-donating (-OH, -OC2H5) and electron-withdrawing (-CHO) groups, is a primary determinant of NLO response.
The first static hyperpolarizability (β), a measure of the second-order NLO response, is highly sensitive to molecular symmetry and intramolecular charge transfer. In hydroxybenzaldehyde isomers, the para-isomer exhibits a significantly larger hyperpolarizability compared to the ortho and meta isomers, a difference attributed to its more effective charge transfer axis. isca.me
| Parameter | ortho-Hydroxybenzaldehyde | meta-Hydroxybenzaldehyde | para-Hydroxybenzaldehyde |
|---|---|---|---|
| Dipole Moment (μ) in Debye | 5.0201 | 4.9101 | 3.4655 |
| Mean Polarizability (α) in a.u. | 88.4153 | 89.357 | 90.933 |
| Total First Hyperpolarizability (β) in a.u. | 162.0 | 532.6 | 828.5 |
Molecular Dynamics Simulations
Conformational Space Exploration
Molecular dynamics (MD) simulations and other computational techniques are employed to explore the conformational space of a molecule, identifying stable geometries and the energy barriers between them. For this compound, the key structural features governing its conformation are the rotational freedom of the ethoxy and aldehyde groups and the strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde group.
This intramolecular hydrogen bond is a dominant factor, significantly stabilizing a planar conformation of the benzaldehyde core. X-ray diffraction studies on derivatives of 3-ethoxysalicylaldehyde (B1293910) confirm that the molecule adopts a planar structure in the solid state, which is a critical piece of experimental data for validating computational models. This planarity is essential for maximizing electronic conjugation.
Computational exploration of the conformational space would involve:
Potential Energy Surface (PES) Scanning: Systematically rotating the dihedral angles associated with the C-O bond of the ethoxy group and the C-C bond of the aldehyde group to map out the energy landscape.
Geometry Optimization: Using methods like DFT to find the minimum energy structures corresponding to various conformers. The results would likely confirm that the conformer allowing for the formation of the intramolecular hydrogen bond is the most stable.
These studies are crucial for understanding how the molecule's shape influences its reactivity and interactions with its environment.
Solvent Effects on Molecular Structure and Dynamics
The surrounding solvent can significantly influence the structure, stability, and dynamics of a solute molecule. For this compound, computational and experimental studies can elucidate these interactions.
Experimentally, the solubility of 3-ethoxysalicylaldehyde has been measured in various pure solvents at different temperatures, providing data on its thermodynamic behavior. researchgate.net The solubility is found to be highest in polar aprotic solvents like N,N-dimethylformamide (DMF) and lowest in nonpolar solvents like n-heptane, highlighting the importance of solute-solvent interactions. researchgate.net
Computationally, solvent effects are often modeled using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit models, such as the Polarizable Continuum Model (PCM). In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant. This method allows for the calculation of molecular properties in different environments.
Studies on similar molecules using these methods reveal that:
The polarity of the solvent can alter the molecule's geometry, vibrational frequencies, and electronic properties.
Specific interactions, such as hydrogen bonding between the solute and protic solvents (e.g., ethanol (B145695), water), can compete with the intramolecular hydrogen bond, potentially influencing the conformational equilibrium.
The Kamlet and Taft linear solvation energy relationships can be used to analyze experimental solubility data, indicating that the energy required to create a cavity in the solvent for the solute molecule is a major factor governing solubility. researchgate.net
| Solvent | Mole Fraction Solubility (x₁) x 10³ |
|---|---|
| Methanol (B129727) | 366.17 |
| Ethanol | 326.63 |
| n-Propanol | 293.73 |
| Ethyl Acetate | 476.53 |
| N,N-Dimethylformamide (DMF) | 665.37 |
| Cyclohexane | 17.07 |
| n-Heptane | 4.10 |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides indispensable tools for mapping out the detailed steps of a chemical reaction, identifying intermediates, and determining the energy changes along the reaction coordinate. For this compound, this involves studying reactions such as oxidation, reduction, or condensation. A notable example of a reaction it undergoes is the E-Dakin reaction, where it is oxidized to form the corresponding catechol derivative. uni-mainz.de Elucidating the mechanism of such a reaction would be a typical goal for computational investigation.
Transition State Analysis
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy path between reactants and products. Identifying the structure and energy of the transition state is fundamental to understanding a reaction's kinetics.
For a reaction involving this compound, transition state analysis would be performed using quantum chemical methods. This process typically involves:
Locating a TS Guess Structure: Proposing an initial geometry for the transition state based on chemical intuition or by using automated search algorithms that interpolate between reactant and product structures.
Optimization: Employing algorithms designed to search for saddle points on the PES.
Frequency Calculation: Performing a vibrational frequency analysis on the optimized structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking or forming of a specific bond).
Computational studies on the reactions of related molecules, such as the ring saturation of 2-hydroxybenzaldehyde, demonstrate how TS structures are identified for multi-step pathways. acs.orgnih.gov
Activation Energy Calculations
The activation energy (Ea) is the minimum energy required for a reaction to occur and is defined as the energy difference between the transition state and the reactants. Its calculation is a primary output of computational reaction mechanism studies.
The activation energy is calculated as: Ea = E(TS) - E(Reactants)
Applications As a Precursor in Advanced Materials Science
Ligand Synthesis for Coordination Chemistry
The presence of hydroxyl and aldehyde groups in a vicinal position (ortho to each other) makes 2-Ethoxy-3-hydroxybenzaldehyde an excellent starting material for the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction of the aldehyde group with a primary amine. The resulting Schiff base, containing an imine (-C=N-) group, can effectively coordinate with various metal ions, utilizing the nitrogen of the imine and the oxygen of the phenolic hydroxyl group as donor atoms. These ligands are often bidentate or can be designed to be polydentate, capable of forming highly stable complexes with transition metals.
Formation of Metal Complexes
Ligands derived from this compound readily form stable coordination complexes with a variety of metal ions. The reaction of its Schiff base derivatives with metal salts, such as chlorides or nitrates, in a suitable solvent like ethanol (B145695), yields crystalline metal complexes. semanticscholar.org These complexes exhibit diverse geometries and properties depending on the metal ion and the specific structure of the Schiff base ligand.
For instance, a Schiff base synthesized from 3-ethoxysalicylaldehyde (B1293910) and 2-aminobenzoic acid has been shown to form six-coordinate complexes with Cobalt(II), Nickel(II), Copper(II), and Zinc(II). semanticscholar.org In these complexes, the ligand acts as a neutral tridentate chelating agent. Similarly, heterometallic coordination polymers, such as [ZnNa(ehbd)₂(N₃)]n and [Cu₃Na₂(ehbd)₂(N₃)₆]n, have been synthesized using the deprotonated form of this compound (ehbd) as the primary ligand. These structures demonstrate the compound's ability to bridge multiple metal centers, leading to one-dimensional chains or two-dimensional layered structures.
The resulting metal complexes often possess interesting physicochemical properties, including thermal stability, specific magnetic moments, and luminescence, making them subjects of research for various applications.
| Metal Ion | Ligand Derived From | Resulting Complex Geometry | Reference |
|---|---|---|---|
| Co(II), Ni(II), Cu(II), Zn(II) | 3-Ethoxysalicylaldehyde and 2-Aminobenzoic acid | Six-coordinate / Octahedral | semanticscholar.org |
| Zn(II)/Na(I) | This compound | 1-D Coordination Polymer | |
| Cu(II)/Na(I) | This compound | 2-D Layered Coordination Polymer | |
| Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Salicylaldehyde (B1680747)/p-Anisidine and 3-Ethoxy-4-hydroxybenzaldehyde | Octahedral |
Design of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The structure and functionality of the organic linker are paramount as they dictate the topology, porosity, and surface properties of the resulting MOF. nih.govnih.gov
This compound, or more commonly, its derivatives like dicarboxylates, serve as the organic linkers in MOF synthesis. The defined length and geometric orientation of the functional groups on the benzaldehyde (B42025) core allow for the predictable assembly of ordered, porous structures. The synthesis typically involves combining the organic linker and a metal salt under solvothermal conditions, leading to the crystallization of the MOF. nih.gov The ability of the ligand derived from 3-ethoxy-2-hydroxybenzaldehyde to form two-dimensional layered structures with metal ions is a direct step towards forming layered MOFs. These materials are noted for their high specific surface area, tunable pore sizes, and the potential for incorporating active sites, making them promising for applications in gas storage, separation, and catalysis. nih.govnih.gov
Role in Catalytic Systems (e.g., hydrocarboxylation, oxidation)
Metal complexes derived from this compound-based ligands are investigated for their catalytic activity. The ligand framework can be modified to tune the electronic and steric properties of the metal center, thereby influencing its reactivity. These complexes can act as catalysts in various organic transformations, particularly in oxidation reactions. researchgate.netmdpi.com
For example, Schiff base complexes of metals like cobalt, manganese, and iron are known to catalyze the oxidation of alcohols and alkenes. researchgate.netmdpi.com The mechanism often involves the activation of an oxidant, such as hydrogen peroxide or molecular oxygen, by the metal center to form a high-valent metal-oxo or peroxo species. This reactive intermediate then performs the oxidation of the substrate. While direct studies on hydrocarboxylation using these specific complexes are less common, the tunability of the ligand environment provides a pathway to explore such catalytic applications. The selective oxidation of styrene (B11656) to produce benzaldehyde is a commercially important reaction where heterogeneous catalysts, including metal complexes supported on various materials, have shown significant promise under mild conditions. mdpi.com
Polymer Chemistry and Polymer Precursors
The reactivity of the aldehyde and phenol (B47542) groups in this compound also makes it a suitable monomer for the synthesis of novel polymers and oligomers through various polymerization techniques.
Oxidative Polycondensation
Oxidative polycondensation is a method used to synthesize polymers, particularly those with aromatic units like polyphenols or polyanilines, under mild reaction conditions. researchgate.net This process typically uses oxidants such as sodium hypochlorite (B82951) (NaOCl), air, or hydrogen peroxide in an aqueous medium. researchgate.net
Specifically, a Schiff base monomer formed from 3-ethoxy-2-hydroxybenzaldehyde and 2-aminophenol (B121084) can undergo oxidative polycondensation. Using NaOCl as the oxidant, this process yields a soluble oligomer named oligo(2-ethoxy-6-(((2-hydroxyphenyl)imino)-methyl)phenol), or oligo(EHPIMP). researchgate.net This reaction demonstrates the utility of this compound as a precursor for creating novel oligomeric structures with potentially useful optical and electronic properties. The advantage of this method lies in its simplicity and the use of environmentally benign reagents. researchgate.net
Synthesis of Conjugated Polymers and Oligomers
Conjugated polymers and oligomers are characterized by a backbone of alternating single and multiple bonds, which leads to delocalized π-electron systems and unique optoelectronic properties. These materials are central to the development of organic electronics, including sensors and light-emitting diodes.
The oligo(EHPIMP) synthesized via oxidative polycondensation is an example of a conjugated oligomer derived from this compound. researchgate.net The structure contains phenoxy-imine units which contribute to the conjugated system. Furthermore, aldehyde-functionalized molecules are key precursors in the synthesis of two-dimensional conjugated polymers (2DCPs) through irreversible chemical reactions, such as Knoevenagel condensation. nih.gov By reacting aldehyde monomers with molecules containing active methylene (B1212753) groups at an interface (e.g., air/water or liquid/water), crystalline, thin-film polymeric materials can be formed under mild conditions. nih.gov These methods allow for the creation of large-area, ordered films suitable for electronic and membrane-based applications.
Development of Optoelectronic Materials
While direct applications of this compound in the development of optoelectronic materials are not extensively documented in current literature, its molecular structure suggests potential as a precursor for such materials. The aromatic ring system, combined with electron-donating (ethoxy and hydroxyl) and electron-withdrawing (aldehyde) groups, provides a scaffold for creating molecules with interesting photophysical properties.
The key to developing optoelectronic materials from this compound lies in extending its π-conjugated system. This can be achieved through various chemical reactions targeting the aldehyde and hydroxyl functional groups. For instance, condensation reactions of the aldehyde group with primary amines can yield Schiff bases. These Schiff bases can be designed to incorporate other aromatic or heterocyclic moieties, thereby expanding the π-conjugation and influencing the electronic energy levels of the molecule. The resulting compounds may exhibit properties such as fluorescence or non-linear optical activity, which are desirable for applications in devices like organic light-emitting diodes (OLEDs) or optical sensors.
Furthermore, the hydroxyl and ethoxy groups can be modified to fine-tune the electronic properties and solid-state packing of the derived materials. The interplay between these substituents can affect the intramolecular charge transfer characteristics, which are crucial for the performance of optoelectronic devices. Research into Schiff bases derived from similar hydroxybenzaldehydes has shown that their photophysical properties are highly dependent on the nature of the substituents and the extent of π-conjugation. Therefore, it is plausible that derivatives of this compound could be tailored to exhibit specific optoelectronic properties, making this an area ripe for future investigation.
Supramolecular Chemistry and Self-Assembly
The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (aldehyde and ethoxy oxygen atoms) makes this compound a promising building block in supramolecular chemistry. These functional groups can participate in various non-covalent interactions, driving the self-assembly of molecules into well-defined, higher-order structures.
Hydrogen Bond-Directed Assemblies
The hydroxyl and aldehyde groups on adjacent carbon atoms of the benzene (B151609) ring are pre-organized for the formation of a strong intramolecular hydrogen bond. This intramolecular interaction influences the conformation of the molecule, rendering it planar. This planarity, in turn, can facilitate intermolecular interactions, such as π-π stacking, which, in concert with intermolecular hydrogen bonds, can direct the formation of one-, two-, or three-dimensional supramolecular architectures.
Design of Macrocyclic and Cage Compounds
The aldehyde functionality of this compound makes it a suitable precursor for the synthesis of macrocyclic and cage compounds through condensation reactions with di- or polyamines. The reaction of two or more molecules of the aldehyde with a corresponding number of amine molecules can lead to the formation of large, cyclic structures known as macrocycles.
The geometry of the resulting macrocycle or cage is determined by the structure of the amine linker and the inherent bond angles of the aldehyde precursor. The internal cavity of these structures can be designed to encapsulate guest molecules, leading to applications in areas such as molecular recognition, catalysis, and drug delivery. The ethoxy and hydroxyl groups lining the interior of such a cavity would create a specific chemical environment, potentially allowing for selective binding of certain guests. While specific examples of macrocycles or cages derived from this compound are not reported in the available literature, the synthetic methodology is well-established for other substituted benzaldehydes.
Development of Chemosensors and Probes (excluding biological applications)
The structural features of this compound make it an excellent candidate for the development of chemosensors, particularly for the detection of metal ions. The ortho-hydroxyaldehyde moiety is a classic chelating unit that can bind to metal ions, and this binding event can be transduced into a measurable optical signal.
Design Principles for Metal Ion Sensing
The design of chemosensors based on this compound would typically involve the synthesis of a Schiff base derivative. The condensation of the aldehyde with a suitable primary amine introduces an imine nitrogen atom, which, along with the phenolic oxygen, creates a bidentate (or potentially tridentate, involving the ethoxy group) binding site for a metal ion.
The choice of the amine component is crucial as it can be used to introduce a fluorophore or a chromophore into the sensor molecule. Upon binding of a metal ion, the electronic properties of the entire molecule are perturbed. This perturbation can lead to changes in the absorption or emission of light, forming the basis of the sensing mechanism. The selectivity of the sensor for a particular metal ion can be tuned by modifying the structure of the binding pocket and the nature of the signaling unit. Research on Schiff bases derived from other hydroxyaldehydes has demonstrated that factors such as the number and type of donor atoms, the flexibility of the ligand, and the preorganization of the binding site all play a role in determining the selectivity.
Optical (Colorimetric, Fluorimetric) Response Mechanisms
The interaction of a metal ion with a chemosensor derived from this compound can lead to a variety of optical responses.
Colorimetric Sensing: The binding of a metal ion can cause a significant shift in the absorption spectrum of the sensor molecule, resulting in a visible color change. This is often due to the metal ion-induced modulation of the intramolecular charge transfer (ICT) from the electron-donating hydroxyl and ethoxy groups to the electron-accepting imine group. The complexation with the metal ion can either enhance or inhibit this ICT process, leading to a batochromic (red shift) or hypsochromic (blue shift) effect.
Fluorimetric Sensing: If the sensor molecule is fluorescent, metal ion binding can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence intensity.
Turn-on mechanisms often involve the suppression of a non-radiative decay pathway upon metal ion binding. For example, the free ligand might have a low fluorescence quantum yield due to photoinduced electron transfer (PET) or C=N isomerization. Metal ion coordination can restrict these processes, leading to a significant increase in fluorescence.
Turn-off mechanisms can be caused by the introduction of new non-radiative decay pathways upon complexation, such as energy or electron transfer from the excited fluorophore to the metal ion.
The table below summarizes the potential of this compound derivatives as chemosensors.
| Sensor Type | Design Principle | Response Mechanism | Potential Analytes |
| Colorimetric | Schiff base formation with a chromophoric amine. | Modulation of Intramolecular Charge Transfer (ICT) upon metal ion binding, leading to a color change. | Transition metal ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺) |
| Fluorimetric (Turn-on) | Schiff base formation with a fluorophore susceptible to PET or C=N isomerization. | Metal ion binding restricts non-radiative decay pathways (e.g., PET, C=N isomerization), enhancing fluorescence. | d¹⁰ metal ions (e.g., Zn²⁺, Cd²⁺), Al³⁺ |
| Fluorimetric (Turn-off) | Schiff base formation with a fluorophore. | Metal ion binding introduces new quenching pathways (e.g., energy/electron transfer to the metal). | Paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺, Co²⁺) |
Selectivity and Sensitivity Studies
The efficacy of a chemosensor is determined by its selectivity (the ability to detect a specific analyte in the presence of other potentially interfering species) and its sensitivity (the minimum concentration of the analyte that can be reliably detected). Research into chemosensors derived from substituted benzaldehydes often involves rigorous testing of these parameters.
Detailed Research Findings:
For the purpose of this article, we will discuss the findings related to a Schiff base ligand synthesized from 2,3-dihydroxybenzaldehyde (B126233) and 2-methoxybenzylamine, which serves as a representative model. This bidentate ligand has been shown to act as a colorimetric sensor, exhibiting visible color changes in the presence of specific metal ions.
Studies have demonstrated that this chelating agent can selectively detect Copper (Cu²⁺), Cobalt (Co²⁺), Iron (II) (Fe²⁺), and Iron (III) (Fe³⁺) ions in solvents such as acetonitrile (B52724) and methanol (B129727). The selectivity is attributed to the specific coordination environment created by the nitrogen and oxygen atoms of the Schiff base, which preferentially binds to these metal ions over others.
The interaction with the target metal ions leads to the formation of mononuclear complexes. The selectivity of the sensor was evaluated by observing the colorimetric response upon the addition of various metal ions. A distinct and easily perceivable color change was noted only in the presence of Cu²⁺, Co²⁺, Fe²⁺, and Fe³⁺, while other common metal ions did not induce a significant response. This high selectivity is crucial for the practical application of the sensor in complex environmental or biological samples.
The sensitivity of such chemosensors is typically quantified by determining the limit of detection (LOD), which is the lowest concentration of an analyte that the sensor can distinguish from a blank sample with a certain level of confidence. While specific LOD values for a this compound-based sensor are not available, similar Schiff base sensors for metal ions often report detection limits in the micromolar (µM) to nanomolar (nM) range, demonstrating their high sensitivity.
Interactive Data Table: Selectivity of a Representative Schiff Base Sensor
The following table summarizes the observed colorimetric changes for a Schiff base sensor derived from 2,3-dihydroxybenzaldehyde upon interaction with various metal ions, illustrating its selectivity.
| Metal Ion | Analyte | Solvent | Observed Color Change | Selectivity |
| Cu²⁺ | Copper(II) | Acetonitrile/Methanol | Yes (Specific color change) | Selective |
| Co²⁺ | Cobalt(II) | Acetonitrile/Methanol | Yes (Specific color change) | Selective |
| Fe²⁺ | Iron(II) | Acetonitrile/Methanol | Yes (Specific color change) | Selective |
| Fe³⁺ | Iron(III) | Acetonitrile/Methanol | Yes (Specific color change) | Selective |
| Ni²⁺ | Nickel(II) | Acetonitrile/Methanol | No significant change | Not Detected |
| Zn²⁺ | Zinc(II) | Acetonitrile/Methanol | No significant change | Not Detected |
| Cd²⁺ | Cadmium(II) | Acetonitrile/Methanol | No significant change | Not Detected |
| Hg²⁺ | Mercury(II) | Acetonitrile/Methanol | No significant change | Not Detected |
| Pb²⁺ | Lead(II) | Acetonitrile/Methanol | No significant change | Not Detected |
This illustrative data underscores the potential of Schiff bases derived from substituted hydroxybenzaldehydes to act as highly selective chemosensors for specific metal ions. Further research focused specifically on derivatives of this compound would be necessary to fully elucidate their sensing capabilities and establish precise sensitivity metrics.
Analytical Methodologies for 2 Ethoxy 3 Hydroxybenzaldehyde and Its Derivatives
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For compounds like 2-Ethoxy-3-hydroxybenzaldehyde, various chromatographic methods offer distinct advantages depending on the analytical goal.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of non-volatile or thermally sensitive compounds like this compound. Reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.
A typical HPLC method for a related compound, 2-hydroxy-4-methoxybenzaldehyde, has been developed and validated, providing a framework for analyzing this compound. colab.ws Such a method would involve a C18 column and a mobile phase consisting of a mixture of methanol (B129727), water, and an acid like acetic acid to ensure good peak shape and resolution. Detection is often performed using a UV detector at a wavelength where the benzaldehyde (B42025) chromophore exhibits maximum absorbance. Method validation would confirm linearity, precision, accuracy, and sensitivity, with limits of detection (LOD) and quantification (LOQ) typically in the low µg/mL range. colab.ws
Table 1: Illustrative HPLC Method Parameters for Benzaldehyde Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol:Water:Acetic Acid (60:38:2, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Gas Chromatography (GC) is highly suitable for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility due to the presence of a hydroxyl group, it can be analyzed by GC after derivatization. A common derivatization technique is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability.
The analysis would involve injecting the derivatized sample into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. For benzaldehyde derivatives, a mid-polarity column, such as one containing a phenyl-methylpolysiloxane stationary phase, is often effective. sigmaaldrich.com
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines advantages of both gas and liquid chromatography. It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. uva.es The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. uva.es Organic modifiers, such as methanol, are often added to the CO2 to enhance the elution of polar compounds like this compound. uva.es
SFC is particularly advantageous for chiral separations of derivatives and can be considered a "green" technology due to the reduced consumption of organic solvents. uva.es The technique is versatile, allowing for the use of a wide range of stationary phases, including both chiral and achiral columns, making it suitable for diverse analytical challenges. chromservis.bgchromatographyonline.com
Advanced Hyphenated Techniques
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, provide enhanced specificity and sensitivity, enabling structural elucidation and trace-level analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for separating and identifying individual components within a complex mixture. For the analysis of this compound, prior derivatization (e.g., silylation) is typically required to improve its volatility for GC separation. hmdb.ca As the derivatized analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragment ions, serves as a chemical fingerprint. This fingerprint can be compared against spectral libraries for confident compound identification. hmdb.ca
Table 2: Predicted m/z Peaks for a TMS Derivative of a Hydroxy Benzaldehyde
| m/z Value | Interpretation |
| M+ | Molecular Ion |
| M-15 | Loss of a methyl group (CH3) from the TMS group |
| 73 | [Si(CH3)3]+ ion, characteristic of TMS derivatives |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting compounds at trace levels and for characterizing metabolites in complex biological matrices (excluding human/clinical samples). dtu.dknih.gov The technique couples the separation power of HPLC with the analytical capabilities of tandem mass spectrometry.
In an LC-MS/MS analysis, this compound would first be separated from other components in the sample by reverse-phase HPLC. The eluent from the HPLC column is then directed into the mass spectrometer's ion source, such as an electrospray ionization (ESI) source, which generates molecular ions of the analyte. In the first stage of the mass spectrometer, a specific precursor ion (e.g., the [M+H]+ or [M-H]- ion of the target compound) is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage of the mass spectrometer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations, making it suitable for profiling metabolites in microbial or plant systems. dtu.dknih.gov
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods are a cornerstone of analytical chemistry, relying on the principle that chemical substances absorb and transmit light differently at specific wavelengths. These techniques are widely used for the quantitative determination of compounds by measuring the amount of light absorbed by a sample. For aromatic compounds like this compound and its derivatives, Ultraviolet-Visible (UV-Vis) spectroscopy is particularly valuable due to the presence of chromophores—parts of the molecule that absorb light in the UV-Vis range.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a quantitative technique governed by the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. This method is instrumental in determining the concentration of an analyte in a solution. The analysis involves measuring the absorbance at a specific wavelength, known as the wavelength of maximum absorbance (λmax), where the compound exhibits its strongest absorption. This maximizes the sensitivity and minimizes potential errors in the measurement.
While specific experimental data for this compound is not extensively detailed in readily available literature, the UV-Vis absorption characteristics can be inferred from structurally similar phenolic aldehydes. These compounds typically exhibit strong absorption bands in the UV region due to π → π* electronic transitions within the benzene (B151609) ring and carbonyl group.
For context, the absorption maxima of several related benzaldehyde derivatives are provided below. These values illustrate the typical absorption ranges for this class of compounds. For instance, Ethylvanillin, an isomer of this compound, shows strong absorption bands at 278 nm and 310 nm. nih.gov Similarly, Vanillin, the methoxy (B1213986) analog, also has an absorption maximum at 310 nm. researchgate.net
Table 1: UV-Vis Absorption Maxima for this compound and Related Compounds
| Compound Name | Structure | λmax (nm) |
|---|---|---|
| This compound | Data not available | |
| Ethylvanillin (Isomer) | 278, 310 nih.gov | |
| Vanillin (Analog) | 310 researchgate.net | |
| 4-Hydroxybenzaldehyde (Analog) | 285 researchgate.net |
Derivative Spectroscopy
Derivative spectroscopy is a powerful analytical technique that enhances the utility of conventional (zero-order) absorption spectra. It involves calculating and plotting the first, second, or higher-order derivatives of absorbance with respect to wavelength (dA/dλ, d²A/dλ², etc.). tandfonline.com This mathematical treatment can resolve overlapping spectral bands and eliminate background interference, thereby improving both qualitative and quantitative analysis. tandfonline.comijpras.com
The primary advantages of derivative spectroscopy include:
Enhanced Resolution: It can distinguish between two or more compounds with overlapping absorption peaks, a common challenge in the analysis of mixtures. tandfonline.comshimadzu.com
Improved Sensitivity: Weak absorption signals obscured by sharp, intense peaks can be more clearly identified. shimadzu.com
Accurate Peak Wavelength Identification: It allows for the precise determination of a wavelength at maximum absorbance from a broad spectral band. shimadzu.com
Background Correction: The technique effectively minimizes the impact of baseline shifts and background noise. shimadzu.com
In quantitative analysis, a linear relationship exists between the derivative amplitude and the concentration of the analyte. shimadzu.com For instance, the first-order derivative spectrum shows a peak and a trough corresponding to the inflection points of the zero-order absorption band. The amplitude between this peak and trough can be measured and plotted against concentration to create a calibration curve.
While specific applications of derivative spectroscopy for the direct analysis of this compound are not documented in the reviewed literature, the methodology is highly applicable. It would be particularly useful for quantifying this compound in complex samples, such as natural extracts or reaction mixtures, where other structurally similar aldehydes or phenolic compounds could cause significant spectral interference. The technique's ability to resolve overlapping peaks, as demonstrated in the simultaneous analysis of other compounds like paraquat (B189505) and diquat, underscores its potential for the accurate determination of this compound in challenging matrices. shimadzu.com
Future Research Directions and Emerging Areas
Novel Synthetic Routes via Photoredox or Electrochemistry
Traditional synthetic methods for substituted benzaldehydes often rely on multi-step processes or harsh reaction conditions. The future of synthesizing 2-ethoxy-3-hydroxybenzaldehyde and its derivatives lies in the adoption of more sustainable and efficient technologies like photoredox catalysis and electrochemistry.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. units.itbeilstein-journals.org Future research could explore the direct C-H formylation of 2-ethoxyphenol (B1204887) using a suitable photocatalyst and a one-carbon source. This approach would be highly atom-economical. Another avenue involves the photoredox-mediated functionalization of the aromatic ring, allowing for the introduction of other substituents to create a diverse library of derivatives. beilstein-journals.org For instance, researchers have demonstrated the photochemical C-H carboxylation and alkylation of phenols, suggesting that similar transformations could be applied to modify the this compound scaffold. units.it
Electrochemistry: Electrochemical methods offer a green alternative to chemical oxidants and reductants, relying on electrons to drive reactions. The synthesis of aromatic aldehydes from the oxidation of corresponding methylarenes is a well-established industrial electrochemical process. researchgate.net Future studies could develop an electrochemical route starting from 2-ethoxy-3-methylphenol, oxidizing the methyl group to an aldehyde. Furthermore, the aldehyde group itself can be a target for electrochemical transformations, such as reductive homo-coupling to form bibenzyl or stilbene (B7821643) derivatives, opening pathways to new molecular architectures. rsc.orgnih.gov
Potential research directions in this area are summarized below:
| Synthetic Strategy | Methodology | Potential Starting Material | Key Advantage |
| Direct Formylation | Photoredox Catalysis | 2-Ethoxyphenol | High atom economy, mild conditions |
| Ring Functionalization | Photoredox Catalysis | This compound | Late-stage modification, derivative synthesis |
| Aldehyde Synthesis | Electrochemical Oxidation | 2-Ethoxy-3-methylphenol | Green, avoids chemical oxidants |
| Reductive Coupling | Electrochemical Reduction | This compound | Access to novel dimeric structures |
Exploration of Bio-inspired Catalysis
Nature's enzymes perform complex chemical transformations with remarkable selectivity and efficiency under mild conditions. Bio-inspired catalysis seeks to mimic these natural systems to develop novel synthetic methods. Research into bio-inspired catalysts for the synthesis and modification of this compound is a promising frontier.
This exploration could focus on mimicking oxygenase enzymes, which are responsible for the selective hydroxylation of aromatic rings in biological systems. A synthetic catalyst designed to replicate the active site of such an enzyme could enable the direct and regioselective hydroxylation of 2-ethoxybenzaldehyde (B52182) to produce the target molecule. This would represent a significant improvement over classical methods that often require protecting groups and multiple steps.
Furthermore, enzymes like lipases and yeast have been successfully employed as biocatalysts in multicomponent reactions (MCRs). mdpi.com For example, a biocatalytic Biginelli or Mannich reaction using this compound could lead to the high-yield, enantioselective synthesis of complex heterocyclic compounds with potential biological activity. mdpi.com
Integration into Advanced Functional Materials
The distinct functional groups of this compound make it an excellent candidate for incorporation into advanced materials, including polymers for energy storage and matrices for environmental remediation.
Energy Storage and Polymers: Vanillin, a structurally similar compound, has been extensively studied as a bio-based building block for polymers. unitn.itktu.edu Following this precedent, this compound can be chemically modified into monomers, such as acrylates or epoxides, and then polymerized. These polymers could possess unique thermal or responsive properties. mdpi.com The aromatic structure could impart rigidity and thermal stability, while the hydroxyl and ethoxy groups offer sites for cross-linking or further functionalization. Research into polymers bearing triphenylamine (B166846) units has shown promise for energy storage applications, suggesting that aldehyde-functionalized precursors can be used to build redox-active polymers for battery electrodes. rsc.org
Environmental Remediation: Metal-Organic Frameworks (MOFs) are porous materials with high surface areas, making them ideal for adsorbing pollutants from water. mdpi.comnih.gov The performance of MOFs is highly dependent on the organic linkers used in their synthesis. This compound can be derivatized into a dicarboxylic acid or other multidentate ligand to serve as a functional organic linker. The hydroxyl and ethoxy groups within the MOF pores could act as specific binding sites for heavy metal ions or organic pollutants, enhancing the material's selectivity and adsorption capacity for environmental remediation. rsc.org
| Application Area | Material Type | Role of this compound | Potential Advantage |
| Smart Polymers | Photo cross-linkable hydrogels | Functional monomer precursor | Tunable thermal and swelling properties |
| Energy Storage | Redox-active polymers | Building block for polymer backbone | Sustainable material for battery electrodes |
| Water Purification | Metal-Organic Frameworks (MOFs) | Precursor for functional organic linker | Enhanced selectivity for pollutant adsorption |
| Advanced Resins | Bio-based thermosets | Monomer for 3D printing resins | Renewable alternative to petroleum-derived materials ktu.edu |
Machine Learning and AI in Molecular Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery of new molecules and the optimization of reactions. semanticscholar.org These computational tools can be applied to this compound to explore new derivatives and predict their properties.
Molecular Design: Generative AI models can design novel molecules with specific desired properties. nih.gov By using this compound as a core scaffold, ML algorithms can be trained on large datasets to generate new derivatives predicted to have enhanced biological activity, improved material properties, or other desirable characteristics. vanderbilt.edu This de novo design approach can rapidly identify promising candidates for synthesis, saving significant time and resources compared to traditional trial-and-error methods.
Reaction Prediction: ML models can also predict the outcomes of chemical reactions, including yield and optimal conditions. rsc.org For a versatile molecule like this compound, AI tools could predict its reactivity in various transformations, such as the novel electrochemical or photocatalytic routes discussed previously. This would allow researchers to prioritize synthetic strategies that are most likely to succeed, streamlining the experimental workflow.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools for generating molecular complexity. nih.gov The aldehyde functionality of this compound makes it an ideal substrate for a variety of MCRs.
Future research will likely see the integration of this compound into well-established MCRs like the Ugi, Passerini, and Biginelli reactions. mdpi.combeilstein-journals.org For example, reacting this compound with an amine, an isocyanide, and a carboxylic acid in an Ugi four-component reaction could rapidly generate a library of diverse α-acylamino-carboxamide derivatives. Given the successful use of 2-hydroxybenzaldehyde in synthesizing coumarin-3-carboxamides via an MCR, it is highly probable that this compound would be a suitable substrate for similar transformations, leading to novel heterocyclic structures. researchgate.net This strategy is particularly valuable in drug discovery for creating large libraries of structurally complex molecules for biological screening.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 2-Ethoxy-3-hydroxybenzaldehyde?
- Methodological Answer : Synthesis typically involves selective etherification and oxidation steps. For analogs like 3-Ethoxy-4-hydroxybenzaldehyde, Williamson ether synthesis is employed using alkoxy groups and aldehydes. Key parameters include:
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of phenolic intermediates.
- Temperature : Reactions are optimized between 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates the target compound.
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Protocols : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
Q. What spectroscopic and crystallographic techniques are essential for structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule resolution, while SHELXS/SHELXD aids in solving phase problems .
- NMR/IR Spectroscopy : Compare experimental data (e.g., -NMR carbonyl peaks at ~9.8 ppm) with reference databases like NIST Chemistry WebBook .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., , theoretical 166.06 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR, IR, and X-ray results. For example, inconsistent NOESY correlations may indicate conformational flexibility .
- Instrument Calibration : Ensure spectrometers are calibrated using standards (e.g., TMS for NMR).
- Literature Comparison : Refer to EFSA or PubChem datasets to identify outliers or solvent artifacts .
- Statistical Analysis : Apply multivariate regression to isolate experimental variables causing discrepancies .
Q. What computational approaches predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and Fukui indices, revealing electrophilic sites (e.g., aldehyde group) .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., in ethanol vs. water) .
- Docking Studies : Assess binding affinity with biological targets (e.g., enzymes) using AutoDock Vina, leveraging crystallographic data .
Q. How can structure-activity relationships (SARs) be established for analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methoxy vs. ethoxy groups) and evaluate bioactivity (e.g., antimicrobial assays) .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, molar refractivity) with observed activity .
- Crystallographic Comparisons : Overlay SHELX-refined structures of analogs to identify steric/electronic influences on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
